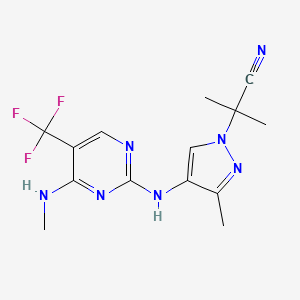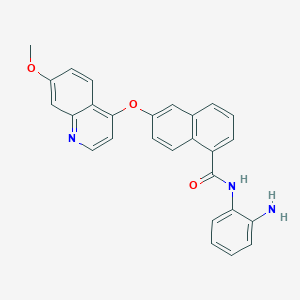
2-(4-羟基苯基)-1H-苯并咪唑-4-甲酰胺
概述
描述
NU1085 是一种强效的聚ADP核糖聚合酶 (PARP) 抑制剂,该酶参与 DNA 修复。 该化合物已被开发用于增强电离辐射和抗癌药物的细胞毒性 。 它与替莫唑胺或托泊替康联合使用时,在各种人类肿瘤细胞系中显示出显着的生物学效应,包括肺癌、结肠癌、卵巢癌和乳腺癌 .
科学研究应用
NU1085 具有广泛的科学研究应用:
作用机制
NU1085 通过抑制聚ADP核糖聚合酶发挥作用,该酶在修复 DNA 链断裂中起着至关重要的作用 。通过抑制这种酶,NU1085 阻止了 DNA 损伤的修复,导致癌细胞的细胞毒性增加。 NU1085 的分子靶点包括聚ADP核糖聚合酶的催化结构域,它在该结构域中结合并抑制酶的活性 .
安全和危害
未来方向
准备方法
NU1085 的合成涉及苯并咪唑-4-甲酰胺和三环内酰胺吲哚的制备 。合成路线通常包括以下步骤:
苯并咪唑核的形成: 苯并咪唑核是通过邻苯二胺与羧酸或其衍生物缩合而合成的。
取代基的引入: 各种取代基被引入苯并咪唑核以增强其生物活性。这通常涉及硝化、还原和酰化等反应。
最终组装: 最终化合物是通过偶联反应组装的,通常使用 N,N'-二环己基碳二亚胺 (DCC) 和 N-羟基琥珀酰亚胺 (NHS) 等试剂来促进酰胺键的形成。
化学反应分析
NU1085 经历了几种类型的化学反应:
氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化衍生物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: NU1085 可以进行取代反应,特别是在苯并咪唑核上,其中取代基可以被其他官能团取代。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。形成的主要产物取决于具体的反应条件和使用的试剂。
相似化合物的比较
NU1085 与其他聚ADP核糖聚合酶抑制剂(如奥拉帕利、鲁卡帕利和尼拉帕利)进行比较 。虽然所有这些化合物都具有共同的作用机制,但 NU1085 的结构和效力是独一无二的。 与其他抑制剂相比,它具有更低的抑制常数 (Ki),使其在更低浓度下更有效 .
类似化合物
奥拉帕利: 另一种用于癌症治疗的强效聚ADP核糖聚合酶抑制剂。
鲁卡帕利: 一种在卵巢癌治疗中应用的聚ADP核糖聚合酶抑制剂。
尼拉帕利: 用于治疗某些类型的乳腺癌和卵巢癌。
属性
IUPAC Name |
2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-13(19)10-2-1-3-11-12(10)17-14(16-11)8-4-6-9(18)7-5-8/h1-7,18H,(H2,15,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUGHMOSYJCJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431617 | |
| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188106-83-4 | |
| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Q1: What is the mechanism of action of NU1085 and how does it impact tumor cells?
A1: NU1085 acts as a potent poly(ADP-ribose) polymerase (PARP) inhibitor. [, , ] PARP, particularly the PARP-1 isoform, plays a crucial role in repairing DNA single-strand breaks (SSBs). By inhibiting PARP, NU1085 hinders the DNA repair mechanism in tumor cells. [] This inhibition becomes particularly significant in cancer cells already deficient in other DNA repair pathways, leading to a concept called "synthetic lethality," where the combination of PARP inhibition and existing DNA repair deficiencies leads to cell death. []
Q2: How does the structure of NU1085 relate to its potency as a PARP inhibitor? What modifications have been explored?
A2: Research indicates that 2-aryl-1H-benzimidazole-4-carboxamides, particularly those with substituents on the 2-phenyl ring, demonstrate strong PARP inhibitory activity. [] NU1085, a prime example of this structure, exhibits a Ki of 6 nM for PARP inhibition. [, ] Studies exploring the crystal structure of similar inhibitors complexed with PARP have revealed key hydrogen bonding and hydrophobic interactions crucial for their activity. [] Modifications at the 4'-position of the phenyl ring with lipophilic groups have been shown to further enhance PARP inhibitory activity. []
Q3: How effective is NU1085 in potentiating the effects of existing chemotherapeutic agents?
A3: Studies have demonstrated that NU1085 effectively enhances the cytotoxicity of both temozolomide (TM) and topotecan (TP) against cancer cells in vitro. [] Specifically, against A2780 cells, NU1085 amplified the cytotoxicity of temozolomide and topotecan by 2.8-fold and 2.9-fold, respectively. [] These findings highlight its potential as a resistance-modifying agent when used in combination with existing chemotherapy regimens.
Q4: What are the current limitations in our understanding of NU1085?
A4: While in vitro studies provide promising results, a comprehensive understanding of NU1085's pharmacokinetics, pharmacodynamics, and potential long-term effects requires further in vivo and clinical investigations. [, ] Research exploring its potential toxicity, optimal dosage, drug delivery strategies, and resistance mechanisms is ongoing. Additionally, while structural modifications have been explored to enhance potency, further research is needed to fully elucidate the structure-activity relationship and optimize its efficacy and safety profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-[[4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone](/img/structure/B612097.png)
![2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine](/img/structure/B612098.png)




![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B612107.png)
![(S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B612109.png)
![4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B612114.png)
